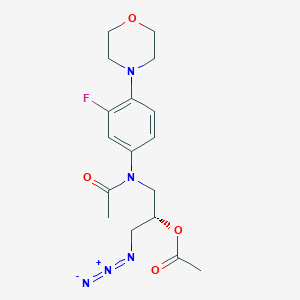
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate is a complex organic compound with potential applications in various scientific fields. This compound features an azido group, a fluoro-substituted aromatic ring, and a morpholine moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the azido group: This can be achieved by reacting an appropriate precursor with sodium azide under controlled conditions.
Introduction of the fluoro-substituted aromatic ring: This step involves the use of a fluorinated aromatic compound, which is then coupled with the morpholine moiety.
Acetylation: The final step involves acetylation to introduce the acetate group, often using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amine.
Substitution: The fluoro-substituted aromatic ring can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学研究应用
(S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving azido and fluoro groups.
Medicine: Investigated for its potential as a precursor for drug development.
Industry: Used in the development of new materials with specific properties.
作用机制
The mechanism of action of (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, while the fluoro-substituted aromatic ring can interact with biological targets through halogen bonding. The morpholine moiety can enhance solubility and bioavailability.
相似化合物的比较
Similar Compounds
(S)-1-Azido-3-(N-(3-chloro-4-morpholinophenyl)acetamido)propan-2-yl Acetate: Similar structure but with a chloro group instead of a fluoro group.
(S)-1-Azido-3-(N-(3-bromo-4-morpholinophenyl)acetamido)propan-2-yl Acetate: Similar structure but with a bromo group instead of a fluoro group.
Uniqueness
The presence of the fluoro group in (S)-1-Azido-3-(N-(3-fluoro-4-morpholinophenyl)acetamido)propan-2-yl Acetate imparts unique properties such as increased stability and specific interactions with biological targets, making it distinct from its chloro and bromo analogs.
属性
分子式 |
C17H22FN5O4 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
[(2S)-1-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-3-azidopropan-2-yl] acetate |
InChI |
InChI=1S/C17H22FN5O4/c1-12(24)23(11-15(10-20-21-19)27-13(2)25)14-3-4-17(16(18)9-14)22-5-7-26-8-6-22/h3-4,9,15H,5-8,10-11H2,1-2H3/t15-/m1/s1 |
InChI 键 |
JUPGITOFQRFYMD-OAHLLOKOSA-N |
手性 SMILES |
CC(=O)N(C[C@@H](CN=[N+]=[N-])OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
规范 SMILES |
CC(=O)N(CC(CN=[N+]=[N-])OC(=O)C)C1=CC(=C(C=C1)N2CCOCC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



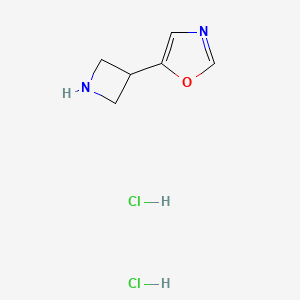
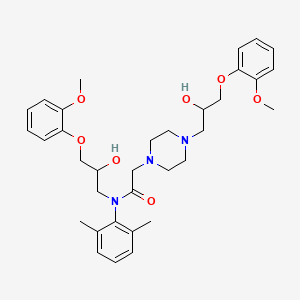
![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)
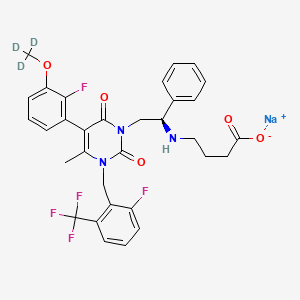
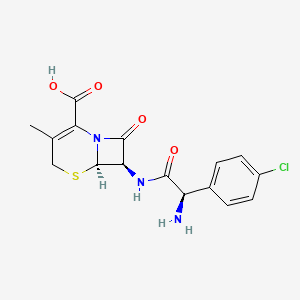

![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)

![N-[4-[(4aS)-1,2,4,4a,5,11-hexahydro-[1,4]oxazino[3,4-c][1,4]benzodiazepine-6-carbonyl]-3-chlorophenyl]-2-phenylbenzamide;hydrochloride](/img/structure/B13427122.png)
![5-(Prop-2-yn-1-yl)bicyclo[4.1.0]heptan-2-one](/img/structure/B13427127.png)
![2-(Azetidin-3-yl)-7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13427129.png)

